5-Lipoxygenase Inhibition: Absence of Activity in a Validated RBL-1 Cellular Assay
In a ChEMBL-curated binding assay (CHEMBL620010), 2,6-dimethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide was evaluated at a single concentration of 100 µM for inhibition of 5-lipoxygenase in rat basophilic leukemia (RBL-1) cells and showed no significant activity (NS) [1]. This result contrasts with many benzamide-based 5-LOX inhibitors that achieve measurable IC50 values in the low micromolar range in similar RBL-1 preparations [2]. The lack of 5-LOX engagement provides a functional fingerprint that distinguishes this compound from a broad class of anti-inflammatory benzamide chemotypes.
| Evidence Dimension | 5-Lipoxygenase (5-LOX) inhibition |
|---|---|
| Target Compound Data | NS (No significant activity) at 100 µM |
| Comparator Or Baseline | Class-level benchmark: benzamide-based 5-LOX inhibitors typically exhibit IC50 values <10 µM in RBL-1 or human leukocyte 5-LOX assays [2]. |
| Quantified Difference | Target compound inactive at 100 µM vs. typical active benzamide IC50 values in the nanomolar to low micromolar range. |
| Conditions | ChEMBL assay CHEMBL620010; rat basophilic leukemia-1 (RBL-1) cell line; compound concentration 100 µM; readout: inhibition of 5-LOX activity. |
Why This Matters
This negative selectivity signature is critical for researchers who need a close structural analog of active benzamides that does not confound phenotypic screening results through 5-LOX pathway interference.
- [1] EMBL-EBI. ChEMBL Assay CHEMBL620010: Compound was evaluated for the inhibition of rat basophilic leukemia-1 (RBL-1) 5-Lipoxygenase at 100 µM. Available at: https://www.ebi.ac.uk/chembl/assay_report_card/CHEMBL620010/ (Accessed 2026-04-29). View Source
- [2] Chakraborti, A. K., et al. (2009). 5-Lipoxygenase inhibitors: A review of recent developments. European Journal of Medicinal Chemistry, 44(1), 1–24. DOI: 10.1016/j.ejmech.2008.03.019. View Source
